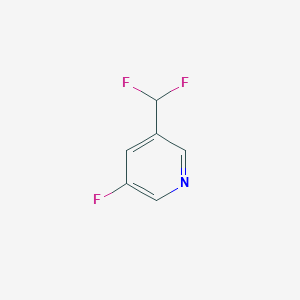
3-(Difluoromethyl)-5-fluoropyridine
説明
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance and state of matter at room temperature.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve experimental studies or computational modeling.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various types of reactivity.科学的研究の応用
Medical Imaging
3-(Difluoromethyl)-5-fluoropyridine and related fluoropyridines are significant in medical imaging, particularly in Positron Emission Tomography (PET). The introduction of fluorine-18 into pyridines enhances the stability and potential of radiotracers, making them more effective in PET imaging. This advancement is crucial for improving the diagnostic accuracy in medical imaging (Carroll et al., 2007).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, difluoromethyl groups, such as those in 3-(Difluoromethyl)-5-fluoropyridine, play a vital role. They are key structural motifs in pharmaceuticals and agrochemicals. The development of new fluoromethylation protocols using photoredox catalysis has been a significant advancement, allowing for more efficient and selective fluoromethylation reactions under mild conditions (Koike & Akita, 2016).
Catalysis and Chemical Reactions
The study of catalytic hydrodefluorination of fluoropyridines, including compounds like 3-(Difluoromethyl)-5-fluoropyridine, reveals insights into the regioselectivity and chemoselectivity of C-F and C-H bond cleavage. This research is crucial for understanding and improving reaction mechanisms in catalysis (McKay et al., 2015).
Pesticide Manufacturing
Compounds similar to 3-(Difluoromethyl)-5-fluoropyridine are used as intermediates in the manufacturing of pesticides. The transformation of these compounds into various pyridines demonstrates their versatility and significance in industrial applications (Schlosser & Bobbio, 2002).
Pharmaceuticals Synthesis
3-(Difluoromethyl)-5-fluoropyridine derivatives are essential in the synthesis of pharmaceuticals. For instance, their use in continuous flow difluoromethylation for the efficient synthesis of active pharmaceutical ingredients, such as eflornithine, highlights their importance in drug development (Köckinger et al., 2018).
Radiosynthesis
The compound's derivatives are used in radiosynthesis for medical imaging applications. Developing robust processes for the radiosynthesis of fluoropyridines, such as 3-(Difluoromethyl)-5-fluoropyridine, facilitates the production of radiotracers used in PET scans (Pauton et al., 2019).
Nerve Agent Poisoning Treatment
Some derivatives of 3-(Difluoromethyl)-5-fluoropyridine have potential applications in the treatment of nerve agent poisoning. The synthesis and study of quaternary pyridine salts show potential use in medical countermeasures against organophosphorus nerve agents (Timperley et al., 2005).
Chemoselective Functionalization
The chemoselective functionalization of fluoropyridines is a crucial aspect of synthetic chemistry. This process allows for the selective substitution of specific groups in the molecule, leading to a range of derivatives with potential applications in various fields (Stroup et al., 2007).
Safety And Hazards
This involves understanding the toxicological properties of the compound and its potential hazards to human health and the environment. It includes information on handling, storage, and disposal.
将来の方向性
This could involve potential applications of the compound, areas for further research, and predictions about its future use and impact.
Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a specific compound like “3-(Difluoromethyl)-5-fluoropyridine”, you would need to consult the primary scientific literature or databases of chemical information. If you have access to a library or a university, they may be able to help you find more specific information. Alternatively, you could consider reaching out to a chemist or a chemistry professor. They might be able to provide more detailed information or guide you to the appropriate resources. Please remember to handle all chemicals safely and responsibly.
特性
IUPAC Name |
3-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFIQWCTWWRYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296655 | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-5-fluoropyridine | |
CAS RN |
1374659-37-6 | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)
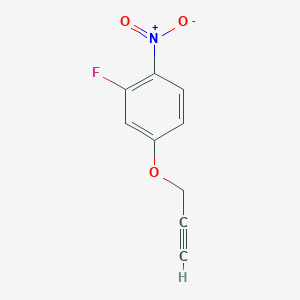
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
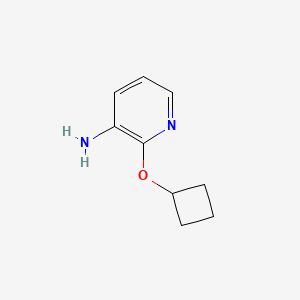
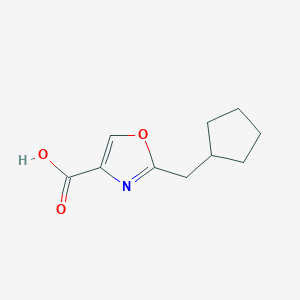
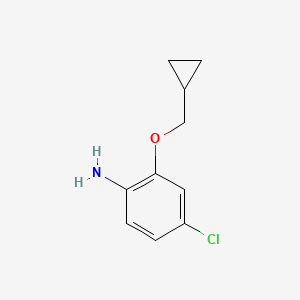
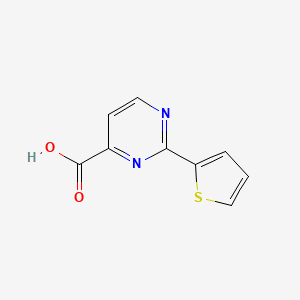
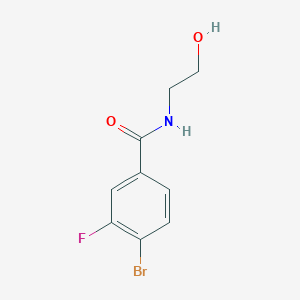
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
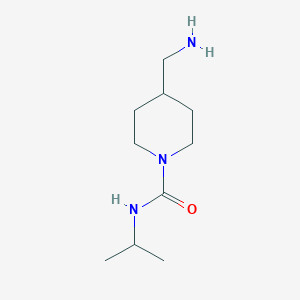
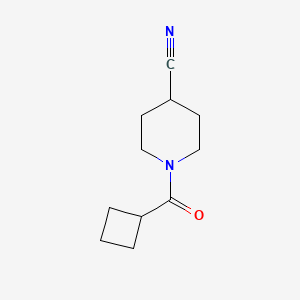
amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)